molecular formula C19H22Si B14222768 Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- CAS No. 501072-60-2

Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-

Cat. No.: B14222768
CAS No.: 501072-60-2
M. Wt: 278.5 g/mol
InChI Key: RBRAFQLPNSKIAL-UHFFFAOYSA-N
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Description

Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a phenyl group and a hexatriynyl chain. This compound is notable for its unique structure, which combines the properties of silanes and aromatic hydrocarbons, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- typically involves the following steps:

    Formation of the Phenylsilane Intermediate: The initial step involves the reaction of phenylmagnesium bromide with silicon tetrachloride to form phenylsilane.

    Addition of the Hexatriynyl Chain: The phenylsilane intermediate is then reacted with a hexatriynyl compound under controlled conditions to introduce the hexatriynyl chain.

    Final Silane Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The phenyl and hexatriynyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

    Oxidation: Silanol derivatives.

    Reduction: Simplified silane compounds.

    Substitution: Various substituted silane derivatives.

Scientific Research Applications

Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Employed in the development of silicon-based biomaterials.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- involves its interaction with various molecular targets. The compound’s silane group can form strong bonds with oxygen and fluorine, making it an effective reducing agent. Additionally, the phenyl and hexatriynyl groups contribute to its reactivity and stability, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Similar in structure but lacks the hexatriynyl chain.

    Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of a hexatriynyl chain.

    (Trimethylsilyl)benzene: Similar aromatic structure but without the hexatriynyl chain.

Uniqueness

Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- is unique due to its combination of a silane group with a phenyl and hexatriynyl chain. This structure imparts distinct chemical properties, such as high thermal stability and reactivity, making it valuable in various applications.

Properties

CAS No.

501072-60-2

Molecular Formula

C19H22Si

Molecular Weight

278.5 g/mol

IUPAC Name

6-(4-tert-butylphenyl)hexa-1,3,5-triynyl-trimethylsilane

InChI

InChI=1S/C19H22Si/c1-19(2,3)18-14-12-17(13-15-18)11-9-7-8-10-16-20(4,5)6/h12-15H,1-6H3

InChI Key

RBRAFQLPNSKIAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C#CC#CC#C[Si](C)(C)C

Origin of Product

United States

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